molecular formula C11H15N3O3S B4571353 2-acetyl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide

2-acetyl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide

Cat. No.: B4571353
M. Wt: 269.32 g/mol
InChI Key: CPTUIIGQJMIDBU-UHFFFAOYSA-N
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Description

2-acetyl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.08341252 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives were synthesized and assessed for their anti-inflammatory and antimicrobial activities. These compounds exhibited significant inhibitory activity against pro-inflammatory cytokines (TNF-α and IL-6) and showed promising antimicrobial properties against various pathogenic bacteria and fungi. This indicates the potential of these derivatives in developing new anti-inflammatory and antimicrobial agents (Keche et al., 2012).

Heterocyclic Chemistry

Research on the reactions of 2-substituted hydrazinecarbothioamides with dimethyl acetylenedicarboxylate (DMAD) to produce thiazolidin-4-ones highlights the compound's role in heterocyclic chemistry. The resulting thiazolidin-4-ones, confirmed via X-ray crystallography, demonstrate the utility of 2-acetyl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide derivatives in synthesizing novel heterocyclic compounds with potential biological activities (Hassan et al., 2014).

Antioxidant Activity

Derivatives of this compound were synthesized and their antioxidant activities were evaluated. Some derivatives showed excellent antioxidant activity, indicating their potential as leads for developing new antioxidant agents. This research contributes to the understanding of the structural factors influencing the antioxidant potential of thiosemicarbazide derivatives (Barbuceanu et al., 2014).

Antimicrobial and Antifungal Activity

The synthesis of 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid, a derivative obtained through the reaction of this compound with maleic anhydride, showed antimicrobial and antifungal activities. The compound's effectiveness against Staphylococcus aureus and various fungi, coupled with its antioxidant properties, underscores its potential in medical and pharmaceutical research (Karanth et al., 2018).

Properties

IUPAC Name

1-acetamido-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-7(15)13-14-11(18)12-9-5-4-8(16-2)6-10(9)17-3/h4-6H,1-3H3,(H,13,15)(H2,12,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTUIIGQJMIDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.